2-Cyclopropyl-2-methylsulfanylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

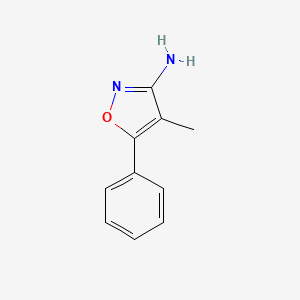

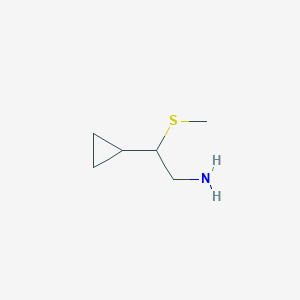

2-Cyclopropyl-2-methylsulfanylethanamine is a compound that falls within the category of organosulfur compounds, which are characterized by the presence of carbon-sulfur bonds. The compound features a cyclopropyl group, a sulfanyl (thiol) group, and an ethanamine moiety. While the specific compound is not directly mentioned in the provided papers, the synthesis and reactions of related cyclopropyl-containing sulfides and amines are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of cyclopropyl-containing sulfides can be achieved through various methods. For instance, the thermal rearrangement of arylmethylene cyclopropylmethyl sulfanes involves heating to afford rearranged products with good yields . Another approach for synthesizing cyclopropane derivatives involves the reaction of chloromethylene oxazolones with mercaptans, followed by cyclopropanation with diazomethane . Additionally, cyclopropanation reactions with sulfur ylides have been explored, although with varying degrees of selectivity . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropyl sulfides can be complex, with the potential for various stereoisomers. For example, the synthesis of oxazolones and subsequent reactions lead to mixtures of diastereoisomeric spirocyclopropane oxazolones . Structural analysis of related compounds, such as trichlorocyclopropane derivatives, has been conducted using NMR and X-ray diffraction, revealing features like intramolecular CH-π interactions and intermolecular halogen bonds . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Cyclopropyl sulfides can undergo a variety of chemical reactions. The thermal rearrangement of cyclopropylmethyl sulfanes is one such reaction, which proceeds via a radical mechanism . Cyclopropanation reactions are also common, with the use of sulfur ylides or α-halo carbanions as reagents . Additionally, cyclopropylidenacetates can react with nucleophiles to form spirocyclopropane anellated heterocycles . These reactions could be relevant to the chemical behavior of this compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl sulfides and related compounds can vary widely depending on their specific structures. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and selectivity of cyclopropanation reactions . The solubility, melting point, and boiling point of these compounds can also be influenced by their molecular structure, as seen in the synthesis and analysis of various cyclopropane derivatives . These properties would need to be characterized for this compound through experimental studies.

Scientific Research Applications

S-Adenosylmethionine and Chemical Applications

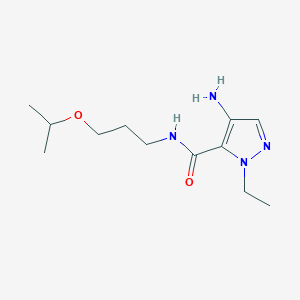

S-Adenosylmethionine (SAM) utilizes its electrophilic character in various chemical reactions, likely driven by the chemistry of carbon centers adjacent to the positively charged sulfur atom, similar to the structural functionalities seen in compounds like 2-Cyclopropyl-2-methylsulfanylethanamine. SAM's role extends beyond methyl donation, impacting the synthesis of complex molecules and initiating metabolic reactions (Fontecave, Atta, & Mulliez, 2004).

Cyclopropane Chemistry

Cyclopropanes, including derivatives like this compound, are pivotal in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability. Their incorporation into drug molecules can enhance potency and reduce off-target effects, showcasing their versatility in drug development (Talele, 2016).

Molecular Encapsulation

The study of molecular encapsulation, such as the inclusion of 1-Methylcyclopropene into α-cyclodextrin, sheds light on the kinetics and mechanisms that could be relevant to understanding how derivatives of this compound might be used in forming inclusion complexes for various applications (Neoh, Yamauchi, Yoshii, & Furuta, 2007).

Neurotransmitter Analogues

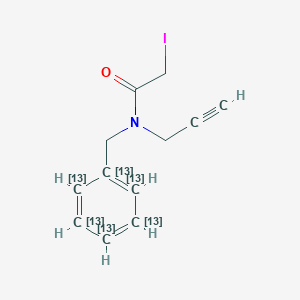

Constrained neurotransmitter analogues, including those related to this compound, have been synthesized using cyclopropanation reactions. These compounds are investigated for their potential as monoamine oxidase inhibitors and their ability to mimic neurotransmitter activities, indicating the importance of cyclopropyl derivatives in developing therapeutic agents (Faler & Joullié, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-cyclopropyl-2-methylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPUTKXLEUEREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(CN)C1CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)

![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2548062.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)

![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)

![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)